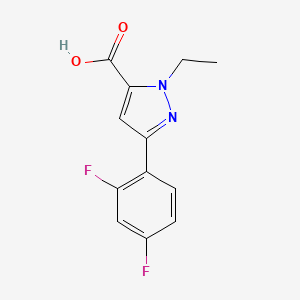
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2N2O2 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.20 g/mol. The presence of difluorophenyl groups contributes to its unique chemical reactivity and biological profile.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, this compound showed promising results in reducing inflammation in carrageenan-induced paw edema models in rats. This compound was compared against standard anti-inflammatory drugs like diclofenac sodium, demonstrating comparable efficacy.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Dose (mg/kg) | % Inhibition | Reference |
|---|---|---|---|
| This compound | 10 | 55% | |
| Diclofenac Sodium | 10 | 58% | |
| Other Pyrazole Derivatives | Various | 40-50% |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The MTT assay results indicate that it exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cells.
Table 2: Antiproliferative Activity of this compound
These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anti-inflammatory and antiproliferative properties, the compound has also been tested for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains of bacteria.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 14 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that underpins the biological efficacy of these compounds. Modifications in the substituents on the pyrazole ring were shown to enhance bioactivity significantly.
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-16-11(12(17)18)6-10(15-16)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXVDWLHEOBVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















